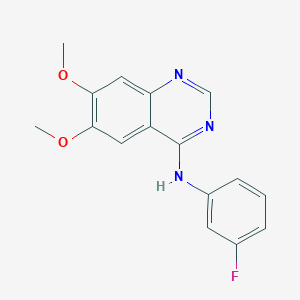
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
科学的研究の応用
1. Synthesis and Pharmaceutical Development
In the realm of organic chemistry and pharmaceutical development, N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives have been synthesized and studied for various purposes. For instance, Yoshida et al. (2014) describe the development of a practical and scalable synthetic route for YM758 monophosphate, a molecule closely related to N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. This synthesis is crucial for the large-scale production of this compound, which is a potent If current channel inhibitor (Yoshida et al., 2014).
2. Imaging and Diagnostics
In medical imaging, specifically in positron emission tomography (PET), derivatives of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine have shown potential. Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection. Their study demonstrated promising results in tumor imaging, suggesting the application of these compounds in oncological diagnostics (Chen et al., 2012).
3. Antibacterial Research
In antibacterial research, the structure and activity of quinazoline derivatives have been explored. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities against a variety of bacteria. This study underscores the potential of quinazoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
4. Anticancer Research
Quinazoline derivatives have been evaluated for their anticancer properties. Mphahlele et al. (2018) synthesized a series of indole-aminoquinazolines, which showed significant cytotoxicity against various human cancer cell lines. These compounds also exhibited inhibitory activity towards epidermal growth factor receptor (EGFR), suggesting their potential in cancer therapy (Mphahlele et al., 2018).
5. Neuropharmacological Potential
In neuropharmacology, the potential of quinazoline derivatives has been studied. Sirisoma et al. (2009) discovered a compound derived from 4-anilinoquinazolines, which was found to be a potent apoptosis inducer and showed high efficacy in mouse xenograft cancer models, including brain cancer models. This indicates the potential of these compounds in treating neurological cancers (Sirisoma et al., 2009).
特性
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWBDVRBHHFDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363059 | |
| Record name | 11N-112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
CAS RN |
202475-55-6 | |
| Record name | 11N-112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B1621414.png)
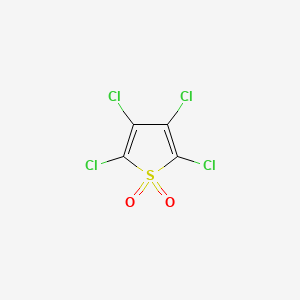
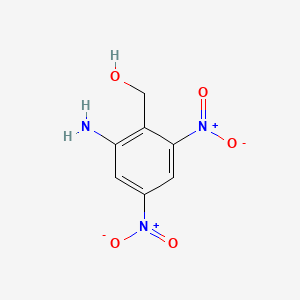
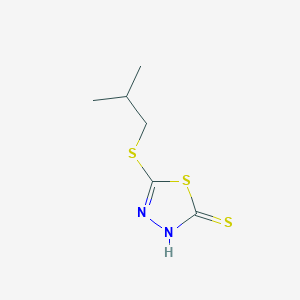
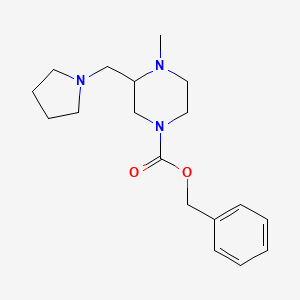
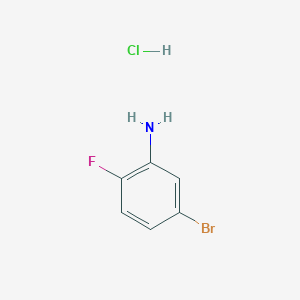

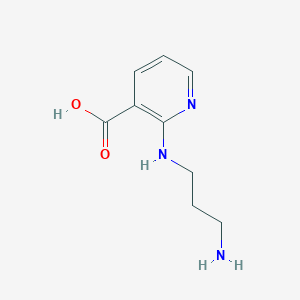
![3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1621430.png)

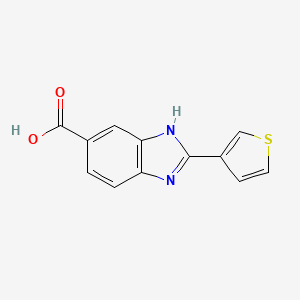

![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)